molecular formula C11H9NO2 B595340 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde CAS No. 1374652-32-0

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Cat. No.: B595340
CAS No.: 1374652-32-0
M. Wt: 187.198
InChI Key: SZEGSYIFMVOGTN-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This particular compound features a fused benzene and pyridine ring system with a carbaldehyde group at the 7th position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivative . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline, which can be further modified to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis and its variants are often employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives .

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its aldehyde group at the 7th position allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGSYIFMVOGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195781
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-32-0
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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